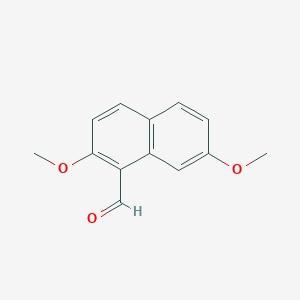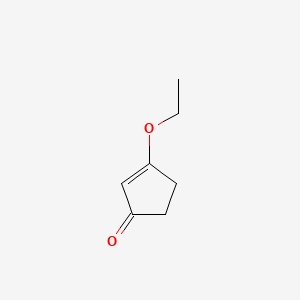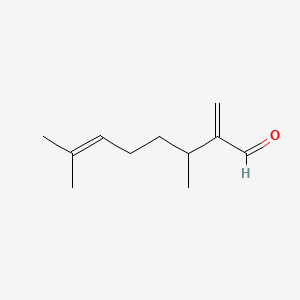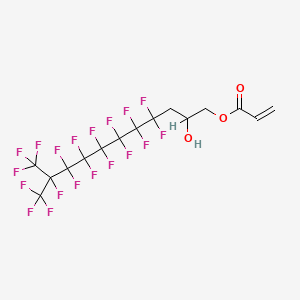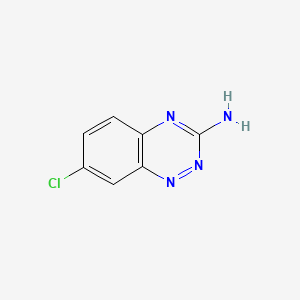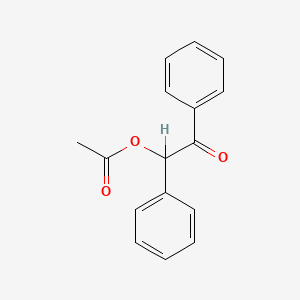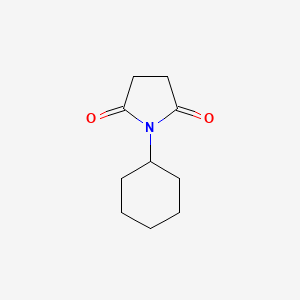
Methyl 3-methylpentanoate
Übersicht
Beschreibung
Methyl 3-methylpentanoate, also known as 3-methylpentanoic acid methyl ester or 3-methylpentanoate, is a chemical compound with the molecular formula C7H14O2. It is a colorless liquid with a pungent odor. It is used in the synthesis of various organic compounds and as a solvent for a variety of industrial and laboratory applications. The compound has been studied for its potential applications in biochemistry and medicine, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Homogeneous Hydrogenation
Methyl 3-methylpentanoate has been studied in the context of directed homogeneous hydrogenation. This process involves the transformation of reactants like bicyclo[2.2.1]hepta-2,5-diene-2,4-pentanedionatorhodium into products like methyl dl-anti-3-hydroxy-2-methylpentanoate, highlighting its role in metal-catalyzed reactions and reduction processes (Brown, Evans, & James, 2003).
Hydroesterification of Butadiene
Research on cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene has shown the conversion of butadiene to methyl 3-pentenoate, with subsequent transformations yielding products like dimethyl adipate. This illustrates the potential of methyl 3-methylpentanoate in organic synthesis and catalysis (Matsuda, 1973).
Organoleptic Properties in Perfumery
Methyl 3-methylpentanoate and its derivatives have been synthesized and evaluated for their organoleptic properties, particularly in the context of perfumery. These compounds, including various 3-methyl-2-oxopentanoates and 2-hydroxy-3-methylpentanoates, exhibit a range of odors such as fresh walnut and fruity scents, making them significant in the discovery of new perfumery ingredients (Snowden, Grenno, & Vial, 2005).
Hormonal Regulation Studies
Studies on the hormonal regulation of dopadecarboxylase activity and chitin synthesis have utilized derivatives of methyl 3-methylpentanoate, such as methyl (2R,3S)-2-amino-3-methylpentanoate. This research provides insights into the biological functions and regulatory mechanisms in various organisms (Baumeister, Ludwig, & Spindler-Barth, 1992).
Inhalation Toxicity Studies
Investigations into the inhalation toxicity of compounds like 3-methylpentane, which is closely related to methyl 3-methylpentanoate, have been conducted to understand their effects on health and safety, particularly in industrial contexts (Chung, Shin, Han, & Lee, 2016).
Wirkmechanismus
Target of Action
Methyl 3-methylpentanoate, also known as Methyl β-methylvalerate , is a volatile organic compound (VOC) produced by certain microorganisms such as Streptomyces . Its primary targets are fungal pathogens like Rhizoctonia solani . The compound interacts with these pathogens, inhibiting their growth and protecting plants from infections .
Mode of Action
It’s known that the compound exerts its antifungal activity by inhibiting the hyphal growth of fungal pathogens . This inhibition disrupts the life cycle of the fungi, preventing them from infecting host plants .
Pharmacokinetics
As a volatile organic compound, it’s likely that the compound is readily absorbed and distributed in the environment where it exerts its antifungal activity .
Result of Action
The primary result of Methyl 3-methylpentanoate’s action is the inhibition of fungal growth . This inhibition protects plants from fungal infections, contributing to the disease-suppressive properties of soils where VOC-producing microorganisms like Streptomyces are present .
Action Environment
The action of Methyl 3-methylpentanoate is influenced by environmental factors. For instance, the production of this compound by Streptomyces and its antifungal activity may be affected by soil conditions, including nutrient availability and microbial community composition
Eigenschaften
IUPAC Name |
methyl 3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHASOOYJUZKVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334182 | |
| Record name | Methyl 3-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methylpentanoate | |
CAS RN |
2177-78-8 | |
| Record name | Methyl 3-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



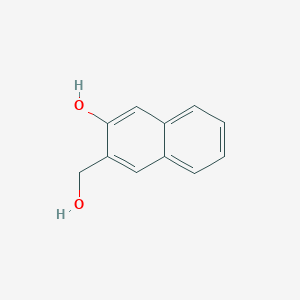

silane](/img/structure/B1593584.png)
